molecular formula C10H6BrN3O B13182649 2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile

2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile

Katalognummer: B13182649
Molekulargewicht: 264.08 g/mol
InChI-Schlüssel: ZAYXHWVJNAMXDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile typically involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane . This reaction yields a mono-halogenated intermediate, which is further processed to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of different aminoquinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and various alkyl halides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile has a wide range of scientific research applications:

Wirkmechanismus

The exact mechanism of action of 2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile is not well-documented. it is believed to interact with specific molecular targets and pathways, including DNA and protein synthesis, leading to its antimicrobial and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications in various fields. The combination of amino, hydroxy, and cyano groups in the quinoline ring system also contributes to its distinct chemical properties and biological activities.

Eigenschaften

Molekularformel

C10H6BrN3O

Molekulargewicht

264.08 g/mol

IUPAC-Name

2-amino-8-bromo-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H6BrN3O/c11-7-3-1-2-5-8(7)14-10(13)6(4-12)9(5)15/h1-3H,(H3,13,14,15)

InChI-Schlüssel

ZAYXHWVJNAMXDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)NC(=C(C2=O)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.